molecular formula C12H12N2O2 B6364126 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine CAS No. 1111108-43-0

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine

Cat. No.: B6364126
CAS No.: 1111108-43-0
M. Wt: 216.24 g/mol
InChI Key: WHWSJOLTGPOFKT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxy group at position 2 and a 4-methoxy-3-methylphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the formation of the pyrimidine ring, followed by hydrolysis to introduce the hydroxy group at position 2.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-(4-methoxy-3-methylphenyl)pyrimidine.

    Reduction: Formation of this compound derivatives with reduced pyrimidine ring.

    Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-(4-methoxy-3-methylphenyl)-4-bromopyrimidine.

Scientific Research Applications

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators. The compound may also interact with nucleic acids and proteins, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the methyl group on the phenyl ring.

    2-Hydroxy-5-(4-methylphenyl)pyrimidine: Similar structure but lacks the methoxy group on the phenyl ring.

    2-Hydroxy-5-phenylpyrimidine: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

2-Hydroxy-5-(4-methoxy-3-methylphenyl)pyrimidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-9(3-4-11(8)16-2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWSJOLTGPOFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNC(=O)N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680837
Record name 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-43-0
Record name 5-(4-Methoxy-3-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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